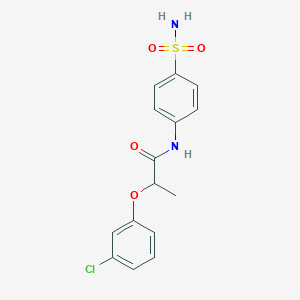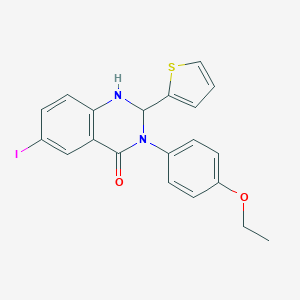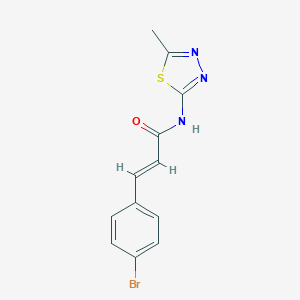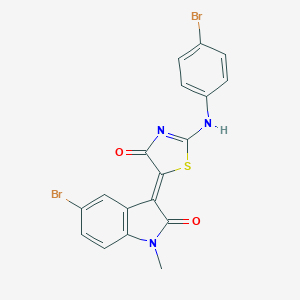![molecular formula C31H42N2O6S2 B331573 ETHYL 2-[(5-{[3-(ETHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-5-OXOPENTANOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B331573.png)
ETHYL 2-[(5-{[3-(ETHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-5-OXOPENTANOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) involves multiple steps. The process typically starts with the preparation of the hexahydrocycloocta[b]thiophene core, followed by the introduction of the carboxylate groups. The final step involves the formation of the diimino linkage with the 1,5-dioxopentane moiety. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Diethyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a diagnostic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Diethyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylhexyl Butamido Triazone: Another complex organic compound with similar structural features.
Dimethyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate): A closely related compound with methyl groups instead of ethyl groups.
Uniqueness
Diethyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) is unique due to its specific combination of functional groups and structural features.
Propriétés
Formule moléculaire |
C31H42N2O6S2 |
|---|---|
Poids moléculaire |
602.8 g/mol |
Nom IUPAC |
ethyl 2-[[5-[(3-ethoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C31H42N2O6S2/c1-3-38-30(36)26-20-14-9-5-7-11-16-22(20)40-28(26)32-24(34)18-13-19-25(35)33-29-27(31(37)39-4-2)21-15-10-6-8-12-17-23(21)41-29/h3-19H2,1-2H3,(H,32,34)(H,33,35) |
Clé InChI |
HPJNJJJUDGEFNO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CCCC(=O)NC3=C(C4=C(S3)CCCCCC4)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CCCC(=O)NC3=C(C4=C(S3)CCCCCC4)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-bromophenyl)-N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B331492.png)
![2-[(4-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B331496.png)
![2-(4-tert-butylphenyl)-4-{4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331498.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-{4-nitrophenyl}acrylamide](/img/structure/B331504.png)
![3,3'-SULFANEDIYLBIS[N-(4,6-DIMETHYL-2-PYRIDINYL)PROPANAMIDE]](/img/structure/B331505.png)
![5-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B331507.png)
![Ethyl 2-({5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331508.png)

![Ethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B331512.png)
![4-bromophenyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B331514.png)


